

UK-414495: A Technical Analysis of its Impact on Genital Blood Flow

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Compound of Interest

Compound Name: (Rac)-UK-414495

Cat. No.: B1683376

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

UK-414495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides. Developed by Pfizer, this compound has been investigated for its potential therapeutic application in female sexual arousal disorder (FSAD), a condition often associated with insufficient genital blood flow. This technical guide provides a comprehensive overview of the mechanism of action of UK-414495, its effects on genital hemodynamics, and the key experimental findings that underpin our current understanding. The information is intended for researchers, scientists, and professionals involved in drug development and sexual health research.

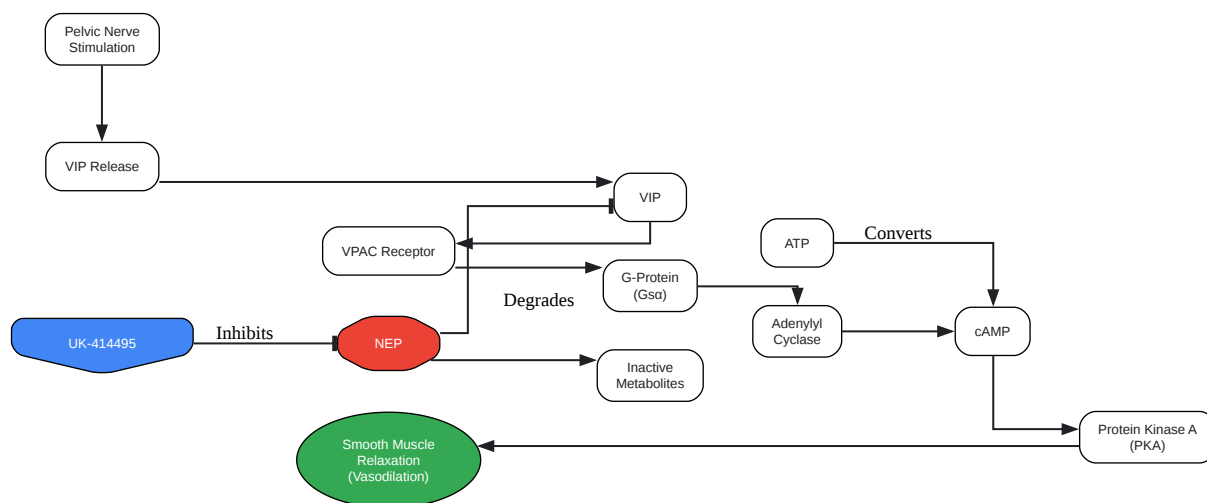
Mechanism of Action: NEP Inhibition and VIP Potentiation

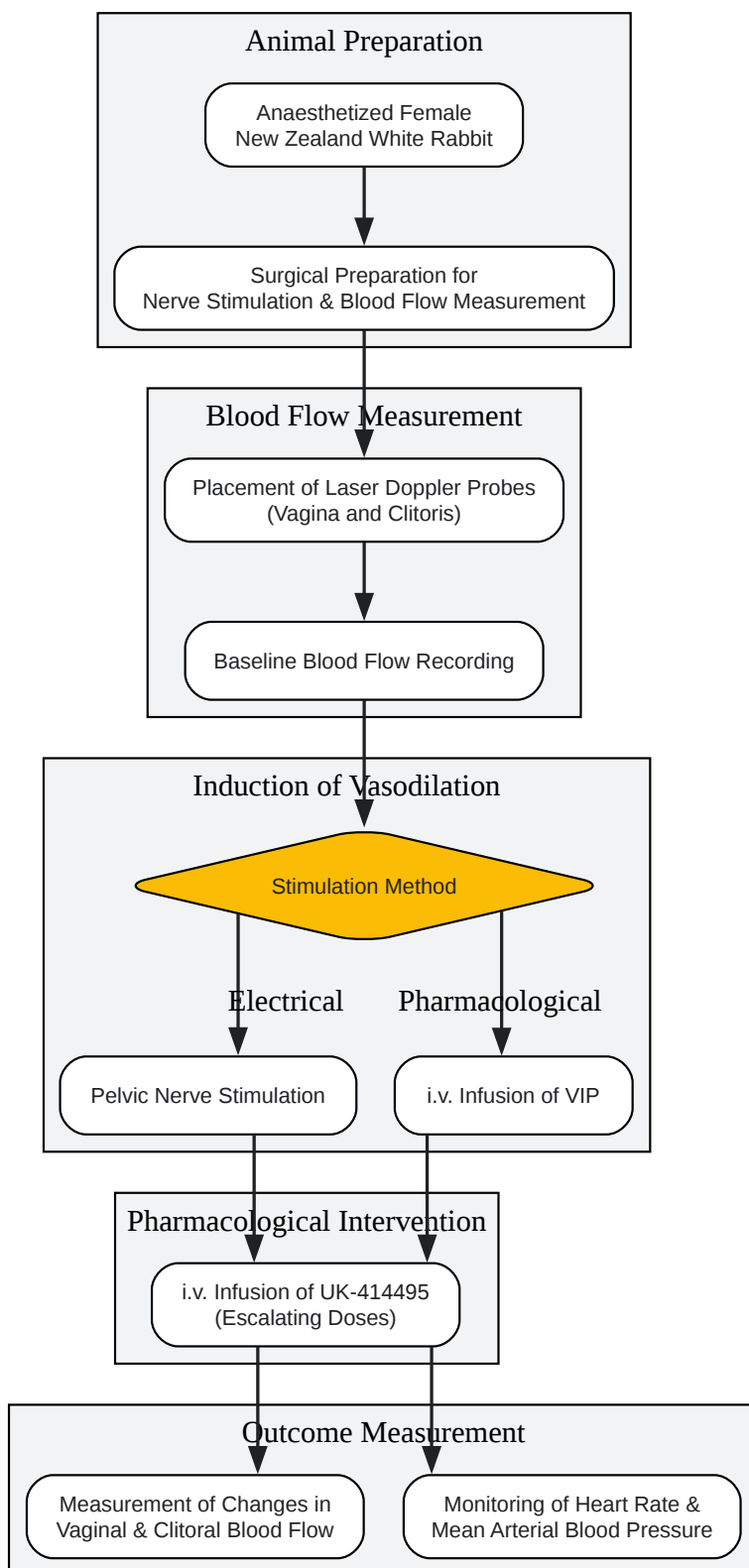
The primary mechanism through which UK-414495 exerts its physiological effects is the inhibition of neutral endopeptidase (NEP). NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of peptides, including vasoactive intestinal peptide (VIP). VIP is a potent vasodilator neurotransmitter found in the nerve fibers innervating the blood vessels of the female genital tract.

By inhibiting NEP, UK-414495 prevents the breakdown of endogenous VIP.^{[1][2]} This leads to an accumulation of VIP in the synaptic cleft, thereby potentiating its vasodilatory effects on the smooth muscle of genital arterioles. The increased VIP activity results in enhanced blood flow to the vagina and clitoris, a key physiological component of female sexual arousal.^{[1][2]}

Signaling Pathway

The vasodilatory effect of VIP is primarily mediated through the activation of VIP receptors (VPAC1 and VPAC2) on vascular smooth muscle cells. This initiates a downstream signaling cascade involving the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in smooth muscle relaxation and vasodilation.





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References

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